molecular formula C17H18FN3O4 B129235 N-Desmethyl ofloxacin CAS No. 82419-52-1

N-Desmethyl ofloxacin

Cat. No.: B129235
CAS No.: 82419-52-1
M. Wt: 347.34 g/mol
InChI Key: WKRSSAPQZDHYRV-UHFFFAOYSA-N
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Description

N-Desmethyl ofloxacin is an active metabolite of ofloxacin, a widely used antibiotic for treating bacterial infections. Ofloxacin belongs to the fluoroquinolone class of antibiotics and is effective against both Gram-positive and Gram-negative bacteria. This compound retains the antibacterial properties of its parent compound and acts by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA replication .

Mechanism of Action

Target of Action

N-Desmethyl ofloxacin is one of the active metabolites of ofloxacin . Ofloxacin is a fluoroquinolone antibiotic that is effective against both Gram-positive and Gram-negative bacteria . The primary target of this compound is the enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in DNA replication in bacteria .

Mode of Action

This compound, like ofloxacin, acts by inhibiting the enzyme DNA gyrase . This enzyme is responsible for the supercoiling of bacterial DNA during replication . By inhibiting DNA gyrase, this compound prevents the untwisting of the DNA, thereby halting DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .

Biochemical Pathways

By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication .

Pharmacokinetics

Studies on ofloxacin, the parent compound, show that it has a half-life of about 6 to 75 hours . This compound and ofloxacin N-oxide accumulate over the course of therapy and can still be detected in serum and peritoneal dialysis fluid (PDF) 5 days after the end of therapy . The total mean recovery of ofloxacin and its metabolites from the PDF was 15.4% .

Result of Action

The inhibition of DNA gyrase by this compound leads to the cessation of bacterial DNA replication . This results in the death of the bacterial cells and the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in patients with end-stage renal disease undergoing hemodialysis, ofloxacin and desmethyl ofloxacin were variably and only slightly removed by hemodialysis . This suggests that the efficacy and stability of this compound can be affected by the patient’s renal function and the presence of other medications. Therefore, dosage adjustments may be necessary in such patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl ofloxacin typically involves the demethylation of ofloxacin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl ofloxacin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-Desmethyl ofloxacin is compared with other fluoroquinolone antibiotics such as:

    Ofloxacin: The parent compound, which has a broader spectrum of activity.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against Gram-positive bacteria.

    Ciprofloxacin: Known for its high potency against Gram-negative bacteria.

    Moxifloxacin: Effective against anaerobic bacteria and respiratory pathogens .

Uniqueness: this compound is unique due to its specific demethylated structure, which retains the antibacterial properties of ofloxacin while potentially offering different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSSAPQZDHYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017803
Record name N-Desmethyl ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82419-52-1
Record name N-Desmethyl ofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82419-52-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYL OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4363I4ED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How well does N-Desmethyl Ofloxacin penetrate the cerebrospinal fluid (CSF) compared to ofloxacin itself?

A1: [] this compound, being a more hydrophilic metabolite compared to ofloxacin, demonstrates reduced penetration into the CSF. This difference in penetration is attributed to the physicochemical properties of the metabolites, with hydrophilic compounds generally facing greater difficulty in crossing biological barriers like the blood-brain barrier. The study observed a lower ratio of the area under the concentration-time curve (AUC) for this compound in the CSF compared to ofloxacin, indicating its lower penetration.

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